![molecular formula C15H14N2O4 B7935529 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid](/img/structure/B7935529.png)
5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid is a complex organic compound that features a picolinic acid core with a benzyloxycarbonyl-protected amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with picolinic acid.
Protection of Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of Intermediate: The protected amino group is then introduced to the picolinic acid core through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Final Product: The final product is obtained after purification, typically through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the benzyloxycarbonyl group, leading to deprotection.
Substitution: The picolinic acid core allows for various substitution reactions, especially at the nitrogen and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Benzylic oxidation can yield benzoic acid derivatives.
Reduction: Deprotection yields the free amino group.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Chemistry:
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology:
Bioconjugation: The protected amino group allows for selective bioconjugation reactions.
Drug Development: Potential use in the development of new pharmaceuticals due to its bioactive core.
Medicine:
Therapeutics: Investigated for potential therapeutic applications, particularly in targeting specific biological pathways.
Industry:
Material Science:
作用机制
The mechanism of action of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid involves its interaction with various molecular targets. The benzyloxycarbonyl group can be selectively removed to reveal the active amino group, which can then participate in various biochemical reactions. The picolinic acid core can chelate metal ions, influencing enzymatic activities and other biological processes.
相似化合物的比较
- 5-((((Benzyloxy)carbonyl)amino)pentanoic acid
- 4-((((Benzyloxy)carbonyl)amino)methyl)benzoic acid
Comparison:
- Structural Differences: The primary difference lies in the core structure, with picolinic acid providing unique chelation properties compared to other carboxylic acids.
- Reactivity: The presence of the picolinic acid core can influence the reactivity and stability of the compound, making it more suitable for specific applications.
- Applications: While similar compounds may have overlapping applications, the unique properties of 5-(([(Benzyloxy)carbonyl]amino)methyl)pyridine-2-carboxylic acid make it particularly valuable in fields requiring metal ion chelation and selective bioconjugation.
属性
IUPAC Name |
5-(phenylmethoxycarbonylaminomethyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c18-14(19)13-7-6-12(8-16-13)9-17-15(20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKZJSCMTMYMPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
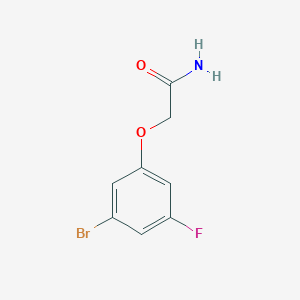

![4-[(3-Bromo-5-fluorophenoxy)methyl]oxane](/img/structure/B7935462.png)
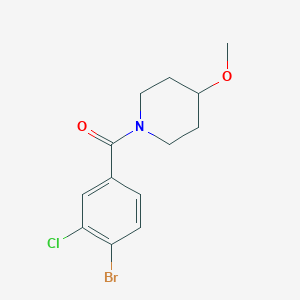
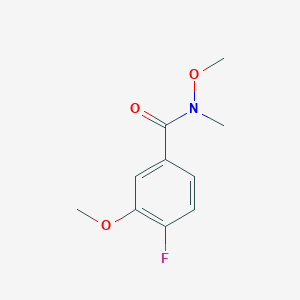
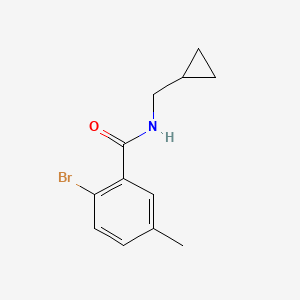
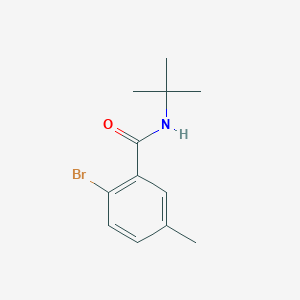
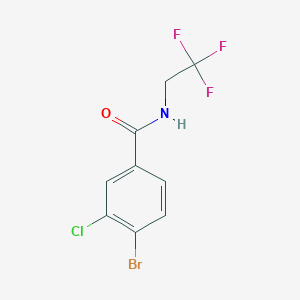
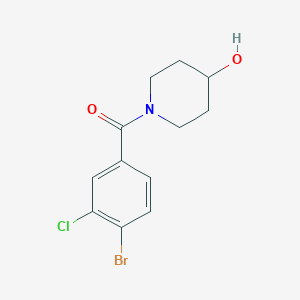


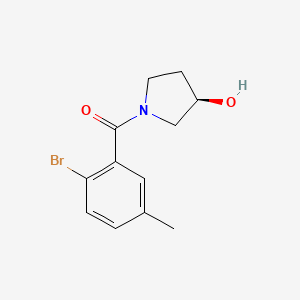
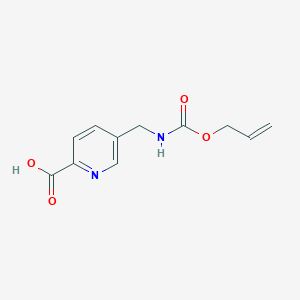
amine](/img/structure/B7935545.png)
